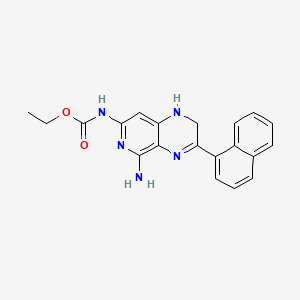
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrido[3,4-b]pyrazine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-b]pyrazine core, followed by the introduction of the naphthalene ring and the amino group. The final step involves the esterification of the carbamic acid with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amino and ester groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester
- Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester lies in its specific structural features, such as the ethyl ester group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.
Properties
CAS No. |
87607-21-4 |
|---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl N-(5-amino-3-naphthalen-1-yl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C20H19N5O2/c1-2-27-20(26)25-17-10-15-18(19(21)24-17)23-16(11-22-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-10,22H,2,11H2,1H3,(H3,21,24,25,26) |
InChI Key |
RLVGQJXBQBYMBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















